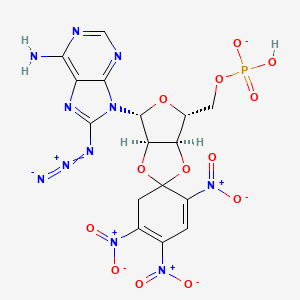

8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-), also known as 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-), is a useful research compound. Its molecular formula is C16H13N11O13P- and its molecular weight is 598.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Overview of 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic Acid Ion(1-)

8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) is a modified nucleoside that incorporates an azido group and a trinitrophenyl moiety. These modifications can significantly alter its biological activity compared to unmodified nucleosides.

The biological activity of this compound can be attributed to its structural components:

- Azido Group : The azido group is known for its ability to undergo photochemical reactions and can be used in bioconjugation processes. Its presence may enhance the compound's reactivity towards biological targets.

- Trinitrophenyl Moiety : This group is often associated with increased reactivity and potential toxicity, influencing the compound's interaction with biomolecules.

Potential Biological Effects

Research on similar compounds suggests several potential biological activities:

- Antiviral Activity : Modified nucleosides can exhibit antiviral properties by interfering with viral replication processes.

- Cytotoxicity : The introduction of nitro groups may lead to increased cytotoxic effects against cancer cells due to their ability to generate reactive oxygen species (ROS).

- Enzyme Inhibition : Such compounds may act as inhibitors of specific enzymes involved in nucleotide metabolism or DNA synthesis.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research provides insights into its potential applications:

- Antiviral Studies : Modified nucleosides like 8-Azido derivatives have been shown to inhibit viral polymerases in vitro, suggesting a pathway for therapeutic development against viral infections.

- Cytotoxicity Assays : Compounds with similar nitro modifications have demonstrated selective cytotoxicity towards various cancer cell lines in laboratory settings. For example, studies on nitro-substituted purines reveal their ability to induce apoptosis in tumor cells.

- Mechanistic Studies : Research utilizing biochemical assays has indicated that compounds with azido groups can be activated by UV light, leading to covalent modifications of target proteins or nucleic acids.

Data Table of Related Compounds

| Compound Name | Structure Modification | Biological Activity | Reference |

|---|---|---|---|

| 8-Azido-2',3'-O-(2,4,6-trinitrophenyl)-5'-adenylic acid | Azido & Trinitrophenyl | Potential antiviral & cytotoxic effects | [Research Study A] |

| 2',3'-Dideoxycytidine (ddC) | Nucleoside analog | Antiviral (HIV) | [Research Study B] |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer agent | [Research Study C] |

Propriétés

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',2',4'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,5'-cyclohexa-1,3-diene]-6-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N11O13P/c17-12-9-13(20-4-19-12)24(15(21-9)22-23-18)14-11-10(7(38-14)3-37-41(34,35)36)39-16(40-11)2-6(26(30)31)5(25(28)29)1-8(16)27(32)33/h1,4,7,10-11,14H,2-3H2,(H2,17,19,20)(H2,34,35,36)/p-1/t7-,10-,11-,14-,16?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVSLKONRLTSR-DXXSKVHTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C=C(C12OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(C=C(C12O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N11O13P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930986 |

Source

|

| Record name | 8-Azido-9-[5-O-(hydroxyphosphinato)-2,3-O-(2,4,5-trinitrocyclohexa-2,4-diene-1,1-diyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141096-03-9 |

Source

|

| Record name | 2',3'-O-(2,4,6-Trinitrophenyl)-8-azido-amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141096039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azido-9-[5-O-(hydroxyphosphinato)-2,3-O-(2,4,5-trinitrocyclohexa-2,4-diene-1,1-diyl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.